2-bromo-N'-[({[(E)-(2-hydroxyphenyl)methylidene]amino}oxy)acetyl]benzohydrazide
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Overview
Description
This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, and a benzohydrazide moiety
Preparation Methods
The synthesis of 2-BROMO-N’~1~-[2-({[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}OXY)ACETYL]BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of o-phenylenediamine with 5-nitrosalicaldehyde, followed by further reactions to introduce the bromine atom and other functional groups . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-BROMO-N’~1~-[2-({[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}OXY)ACETYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydrazide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-BROMO-N’~1~-[2-({[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}OXY)ACETYL]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-BROMO-N’~1~-[2-({[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}OXY)ACETYL]BENZOHYDRAZIDE involves its interaction with molecular targets, such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 2-BROMO-N’~1~-[2-({[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}OXY)ACETYL]BENZOHYDRAZIDE include other benzohydrazides and Schiff bases with similar functional groups. These compounds share some chemical properties but differ in their specific structures and reactivity. For example, 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid is another compound with a hydroxyl group and a Schiff base structure, but it lacks the bromine atom and has different reactivity and applications .
Properties
Molecular Formula |
C16H14BrN3O4 |
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Molecular Weight |
392.20 g/mol |
IUPAC Name |
2-bromo-N'-[2-[(E)-(2-hydroxyphenyl)methylideneamino]oxyacetyl]benzohydrazide |
InChI |
InChI=1S/C16H14BrN3O4/c17-13-7-3-2-6-12(13)16(23)20-19-15(22)10-24-18-9-11-5-1-4-8-14(11)21/h1-9,21H,10H2,(H,19,22)(H,20,23)/b18-9+ |
InChI Key |
PQFCJJSSCCXZHB-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/OCC(=O)NNC(=O)C2=CC=CC=C2Br)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NOCC(=O)NNC(=O)C2=CC=CC=C2Br)O |
Origin of Product |
United States |
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